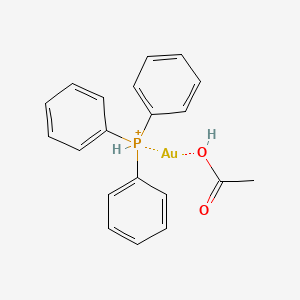
Acetic acid;gold;triphenylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;gold;triphenylphosphanium is a compound that combines the properties of acetic acid, gold, and triphenylphosphanium. This unique combination results in a compound with interesting chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;gold;triphenylphosphanium typically involves the reaction of gold salts with triphenylphosphine in the presence of acetic acid. One common method is to react gold(III) acetate with triphenylphosphine under controlled conditions to form the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to maximize yield and minimize impurities. The use of high-purity starting materials and advanced purification techniques is essential to obtain a product suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;gold;triphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The gold center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form gold nanoparticles, which have unique catalytic properties.
Substitution: The triphenylphosphanium ligand can be substituted with other ligands to form different gold complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like peracetic acid and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce gold(III) complexes, while reduction reactions can yield gold nanoparticles .
Applications De Recherche Scientifique
Acetic acid;gold;triphenylphosphanium has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of acetic acid;gold;triphenylphosphanium involves its interaction with various molecular targets and pathways. The gold center can act as a catalytic site, facilitating chemical reactions by stabilizing transition states and lowering activation energies . The triphenylphosphanium ligand enhances the compound’s solubility and stability, allowing it to interact with biological membranes and other cellular components . The acetic acid component can serve as a proton shuttle, transferring protons between reaction centers and facilitating proton-coupled electron transfer reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gold(III) acetate: A compound with similar gold content but different ligands, used in the synthesis of gold nanoparticles.
Triphenylphosphine gold(I) chloride: Another gold-phosphine complex with different reactivity and applications.
Uniqueness
Acetic acid;gold;triphenylphosphanium is unique due to the combination of acetic acid, gold, and triphenylphosphanium, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, from catalysis to medicine, making it a valuable compound for scientific research and industrial use .
Propriétés
Numéro CAS |
24169-88-8 |
|---|---|
Formule moléculaire |
C20H20AuO2P+ |
Poids moléculaire |
520.3 g/mol |
Nom IUPAC |
acetic acid;gold;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C2H4O2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2(3)4;/h1-15H;1H3,(H,3,4);/p+1 |
Clé InChI |
NUTGXZNAEWIDCP-UHFFFAOYSA-O |
SMILES canonique |
CC(=O)O.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


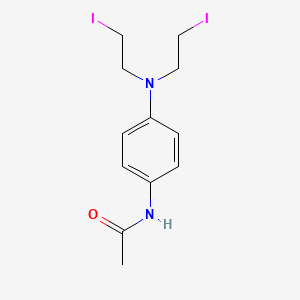
![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)
![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)
![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)

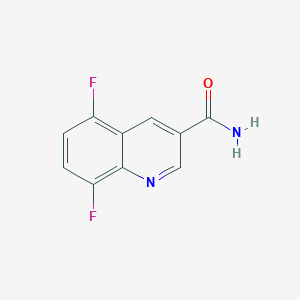

![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)

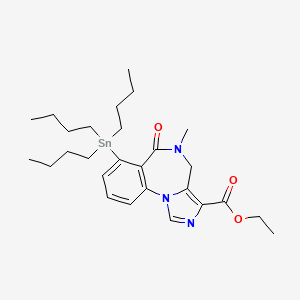
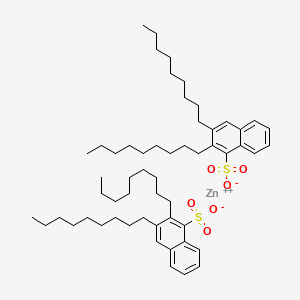
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)
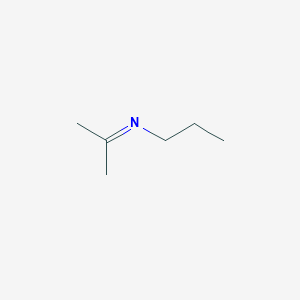
![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)
